molecular formula C8H8BrNO B13648379 1-(2-Bromo-6-methylpyridin-3-yl)ethanone CAS No. 886365-50-0

1-(2-Bromo-6-methylpyridin-3-yl)ethanone

Cat. No.: B13648379
CAS No.: 886365-50-0
M. Wt: 214.06 g/mol
InChI Key: FIIXMXWSYMYPJJ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Sciences

Halogenated pyridine derivatives are of immense importance in the chemical sciences. The pyridine ring is a common feature in many pharmaceuticals and agrochemicals, and the introduction of a halogen atom, such as bromine, serves several critical functions. nih.gov Halogens act as versatile functional handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) that are fundamental to modern organic synthesis. This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity.

Furthermore, the position of the halogen on the pyridine ring significantly influences the electronic properties and reactivity of the molecule. A bromine atom at the 2-position, as in the subject compound, can be readily displaced or used in metal-catalyzed reactions to introduce new substituents, making it a key strategic element in the design of synthetic pathways.

Overview of Current Research Trajectories Involving 1-(2-Bromo-6-methylpyridin-3-yl)ethanone

A review of current scientific literature and patent databases indicates that this compound is not a widely studied compound with extensive published research dedicated specifically to its applications or synthesis. Its primary role appears to be that of a specialized chemical intermediate.

Research trajectories for such compounds are typically not focused on the molecule itself, but on its use as a precursor for more complex target molecules. The structure of this compound suggests its potential utility in several areas:

Pharmaceutical Synthesis : As a functionalized bromopyridine, it could serve as a key building block for active pharmaceutical ingredients (APIs). The bromine atom allows for coupling with other molecular fragments, while the ketone group can be transformed into various other functionalities or used to construct new ring systems.

Agrochemical Development : Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized heterocyclic intermediates.

Materials Science : Pyridine-based ligands are crucial in coordination chemistry for creating catalysts and functional materials. The specific substitution pattern of this compound could be exploited to synthesize novel ligands with tailored electronic and steric properties.

While specific examples of its use are not prevalent in the literature, its structural components are common in patented chemical entities, underscoring its potential as a valuable, albeit niche, synthetic intermediate.

Historical Context and Evolution of Synthetic Strategies for Pyridyl Ketones

Pyridyl ketones, or acylpyridines, are a class of compounds characterized by a pyridine ring attached to a ketone group. Their synthesis has been a subject of interest for over a century due to their importance as intermediates.

Historically, the synthesis of pyridyl ketones often involved harsh reaction conditions, such as the oxidation of alkylpyridines or Friedel-Crafts acylation of pyridine, the latter of which is often low-yielding due to the deactivation of the pyridine ring by the Lewis acid catalyst.

Over the decades, synthetic strategies have evolved significantly, driven by the need for milder, more efficient, and regioselective methods. Key developments include:

Organometallic Reagents : The use of pyridyl-organometallic reagents (e.g., pyridyl-lithium or pyridyl-magnesium compounds) reacting with acylating agents became a more controlled method for introducing a ketone group.

Cross-Coupling Reactions : The advent of palladium-catalyzed cross-coupling reactions revolutionized the field. Reactions such as the Stille or Suzuki coupling of a halogenated pyridine with an organotin or organoboron reagent, respectively, followed by oxidation, or direct coupling with acyl precursors, have become standard methods.

Directed Ortho-Metalation (DoM) : This strategy allows for the highly regioselective functionalization of pyridine rings by using a directing group to guide a metalating agent (like lithium) to an adjacent position, which can then be reacted with an electrophile to form the ketone.

These modern methods offer chemists greater control over the placement of the ketone group and are compatible with a wider range of other functional groups, facilitating the synthesis of complex and highly substituted pyridyl ketones like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886365-50-0

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromo-6-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3

InChI Key

FIIXMXWSYMYPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)C)Br

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromo 6 Methylpyridin 3 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(2-Bromo-6-methylpyridin-3-yl)ethanone (I) suggests several potential disconnections of key chemical bonds. The most logical strategic disconnections involve the carbon-carbon bond of the acetyl group and the carbon-bromine bond on the pyridine (B92270) ring.

Disconnection of the Acetyl Group (C-C bond): This approach simplifies the target molecule to a 2-bromo-6-methylpyridine (B113505) (II) precursor. The acetyl group can be introduced through an acylation reaction. This is a common and often effective strategy for the synthesis of ketones.

Disconnection of the Bromo Group (C-Br bond): This alternative retrosynthetic pathway leads to 1-(6-methylpyridin-3-yl)ethanone (III) as the key intermediate. The bromine atom would then be introduced via a regioselective bromination reaction. The success of this strategy would heavily depend on the directing effects of the existing methyl and acetyl substituents on the pyridine ring.

These two primary retrosynthetic pathways form the basis for the proposed direct synthesis routes discussed in the following section.

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, several direct synthesis routes can be proposed for the preparation of This compound .

Regioselective Bromination of Substituted Pyridines

This approach would involve the synthesis of 1-(6-methylpyridin-3-yl)ethanone (III) followed by a regioselective bromination at the C2 position. The directing effects of the methyl group (ortho, para-directing) and the acetyl group (meta-directing) on the pyridine ring would influence the regioselectivity of the bromination. Achieving selective bromination at the desired C2 position in the presence of other directing groups can be challenging and may require careful selection of brominating agents and reaction conditions.

StepReactionKey Considerations
1Synthesis of 1-(6-methylpyridin-3-yl)ethanone (III)Multiple established methods exist for the synthesis of this precursor.
2Regioselective BrominationThe choice of brominating agent (e.g., N-Bromosuccinimide, Bromine) and catalyst is crucial to control the position of bromination.

Acylation of Bromo- and Methyl-Substituted Pyridine Scaffolds

A more direct and potentially more controllable route involves the acylation of a pre-functionalized 2-bromo-6-methylpyridine (II) scaffold. This precursor can be synthesized from commercially available starting materials. The introduction of the acetyl group at the C3 position can be envisioned through several methods:

Friedel-Crafts Acylation: While a classic method for acylation of aromatic rings, Friedel-Crafts reactions on pyridine rings are often difficult due to the deactivation of the ring by the nitrogen atom and potential complexation of the Lewis acid catalyst with the nitrogen. However, under specific conditions, this reaction may be feasible. A patent for a related synthesis describes the Friedel-Crafts acylation of 2-methylpyridine (B31789) to obtain 2-methyl-6-acetylpyridine, suggesting the possibility of a similar reaction on a brominated analogue.

Metal-Mediated Acylation: A more modern and often more effective approach involves the use of organometallic intermediates. This could involve the directed ortho-lithiation of 2-bromo-6-methylpyridine at the C3 position, followed by quenching with an acetylating agent such as acetyl chloride or acetic anhydride. This method offers the potential for high regioselectivity. The synthesis of 2-bromo-6-methylpyridine itself can be achieved from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.

Starting MaterialReagentsProduct
2-Amino-6-methylpyridine1. HBr, Br2; 2. NaNO2; 3. NaOH2-Bromo-6-methylpyridine (II)
2-Bromo-6-methylpyridine (II)1. n-BuLi or LDA; 2. Acetyl chlorideThis compound (I)

Multi-component Reactions Leading to the Pyridyl Ethanone (B97240) Core

Modern synthetic strategies increasingly employ multi-component reactions (MCRs) to construct complex molecules in a single step from simple starting materials. While a specific MCR for the synthesis of This compound is not reported, it is conceivable that a convergent synthesis could be designed. Such a reaction would likely involve the condensation of smaller fragments to build the substituted pyridine ring with the desired functionalities already in place. This approach offers advantages in terms of atom economy and step efficiency but would require significant research and development.

Optimization of Reaction Conditions and Process Development

The successful synthesis of This compound , particularly through metal-mediated acylation routes, would require careful optimization of reaction conditions.

Catalyst Systems and Ligand Effects in Synthesis

For any potential cross-coupling reactions to introduce the acetyl group, the choice of catalyst and ligand would be paramount. Palladium-based catalysts are commonly used for such transformations. The electronic and steric properties of the phosphine (B1218219) ligands can significantly influence the efficiency and selectivity of the reaction.

Catalyst ComponentExampleRole in the Reaction
Metal PrecursorPd(OAc)2, Pd2(dba)3The active catalytic species is generated from these precursors.
LigandTriphenylphosphine, XantphosLigands stabilize the metal center and modulate its reactivity and selectivity.
BaseK3PO4, Cs2CO3The base is often required to facilitate the catalytic cycle.

Solvent Selection and Reaction Environment Engineering

The synthesis of substituted pyridyl ketones such as this compound can plausibly be achieved through several routes, including the Friedel-Crafts acylation of 2-bromo-6-methylpyridine or the direct bromination of 1-(6-methylpyridin-3-yl)ethanone. The choice of solvent is critical in these transformations as it influences reagent solubility, reaction kinetics, and product selectivity.

In palladium-catalyzed cross-coupling reactions, which represent another viable synthetic pathway, polar aprotic solvents are often employed. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are common choices due to their ability to dissolve the polar organic substrates, inorganic bases, and organometallic catalyst complexes. google.comgoogle.comchemicalbook.com The reaction environment must be carefully engineered, often requiring an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the sensitive organometallic intermediates. chemicalbook.com

For electrophilic substitution reactions like bromination, the solvent can dramatically alter the outcome. Halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) are frequently used. In some cases, protic solvents like acetic acid can facilitate the reaction, although they may also promote side reactions. The selection is therefore a balance between achieving a high reaction rate and minimizing the formation of impurities.

The impact of solvent choice on reaction outcomes is well-documented for related pyridine syntheses. As illustrated in the following table, changing the solvent can significantly affect the yield of the desired product.

Table 1: Effect of Solvent on the Yield of Substituted Pyridines in Analogous Reactions
Reaction TypeSolventYield (%)Reference
Copper-Catalyzed Cycloaddition for Pyridine SynthesisDMF55 mdpi.com
Toluene<5 mdpi.com
Dioxane<5 mdpi.com

Yield Enhancement and Purity Considerations in Scalable Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires rigorous optimization to enhance yield and ensure high purity. Key parameters that must be controlled include reaction temperature, concentration, catalyst loading, and the choice of reagents. For instance, in palladium-catalyzed processes, the selection of the ligand is as crucial as the metal center, with ligands like Xantphos being preferred in some cases for their ability to promote high yields. google.com

Purity is a paramount concern in scalable synthesis, particularly for intermediates destined for pharmaceutical use. Potential impurities in the synthesis of this compound could include regioisomers (if synthesized via bromination), starting materials, and byproducts from catalyst decomposition or side reactions. For example, a significant process impurity, 1-(6-methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone, has been identified in the synthesis of a related ketone, which proved difficult to remove without substantial yield losses from recrystallization. googleapis.com

Purification strategies for large-scale operations often move away from chromatography towards more economical methods like crystallization and liquid-liquid extraction. google.com The final product can be purified by dissolving the crude material in a suitable solvent mixture, followed by neutralization and controlled cooling to induce crystallization. Washing the isolated solid with appropriate solvents like water and acetone (B3395972) helps remove residual impurities. google.com

Table 2: Parameters Influencing Yield and Purity in a Related Pyridyl Ketone Synthesis google.comgoogleapis.com
ParameterConditionObservation
Catalyst Loading0.05% to 2% molarOptimizing catalyst amount is crucial to balance reaction rate and cost.
Temperature85-120 °CHigher temperatures can increase reaction rate but may also lead to byproduct formation.
Purification MethodCrystallization from DMF/WaterYields high-purity product but requires careful control to minimize losses.
BasePotassium PhosphateChoice of base can significantly impact catalyst activity and reaction outcome.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly vital in the synthesis of chemical intermediates, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of how efficiently atoms from the reactants are incorporated into the desired product. For a potential synthesis of this compound via the direct bromination of 1-(6-methylpyridin-3-yl)ethanone using molecular bromine, the atom economy can be calculated.

The Environmental Factor (E-Factor) provides a more practical measure of a process's environmental impact by quantifying the actual mass of waste produced per unit of product. sheldon.nl In the pharmaceutical industry, E-factors can be notoriously high, often between 25 and 200, due to multi-step syntheses and extensive use of solvents for reaction and purification. syrris.com Reducing the E-Factor involves optimizing reactions to improve yields and selectivity, recycling solvents, and minimizing the use of processing aids. slideshare.net

Table 3: Theoretical Atom Economy for a Plausible Synthesis Route
Reactant 1Reactant 2ProductByproductAtom Economy (%)
1-(6-methylpyridin-3-yl)ethanone (C₈H₉NO)Bromine (Br₂)This compound (C₈H₈BrNO)Hydrogen Bromide (HBr)72.6%

Solvent-Free and Aqueous Medium Syntheses

A primary goal of green chemistry is to replace hazardous organic solvents with more benign alternatives like water or to eliminate solvents entirely. Aqueous synthesis of pyridine derivatives has been demonstrated through multicomponent reactions, offering an environmentally friendly alternative to traditional methods. dntb.gov.uaresearchgate.netrsc.orgnih.gov These reactions can be catalyzed by various agents and often benefit from simple work-up procedures where the product precipitates directly from the reaction medium. rsc.org

Solvent-free reactions, conducted by grinding reagents together (mechanochemistry) or by heating neat reactants, represent another powerful green methodology. rsc.orgnih.gov These techniques can lead to reduced reaction times, lower energy consumption, and the elimination of solvent-related waste. While not yet documented for this compound specifically, the successful application of these methods to other substituted pyridines and aromatic ketones suggests their potential applicability. nih.gov

Biocatalytic and Photoredox Catalytic Methods

Modern synthetic chemistry is increasingly turning to novel catalytic systems to drive reactions under mild and sustainable conditions.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under environmentally friendly conditions (typically in water at ambient temperature and pressure). rsc.org Research is ongoing to develop biocatalytic routes to valuable pyridine and piperidine (B6355638) intermediates from sustainable biomass sources, which could offer future pathways for producing precursors to compounds like this compound. ukri.org

Table 4: Examples of Green Catalytic Methods for Pyridine Functionalization
MethodDescriptionPotential Advantage for SynthesisReference
Whole-Cell BiocatalysisUse of recombinant microbes to convert 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine.Sustainable, simple, avoids multi-step organic protocols. rsc.org
Photoredox CatalysisVisible-light-induced functionalization of pyridines using pyridine N-oxides as HAT catalysts.Mild conditions, high site-selectivity for C-H functionalization. acs.orgnih.govchemrxiv.orgchemrxiv.org
Photoredox/Nickel Dual CatalysisCoupling of carboxylic acids with aryl halides to form ketones.Direct construction of complex ketones from readily available starting materials. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromo 6 Methylpyridin 3 Yl Ethanone

Reactions Involving the Pyridyl Bromine Substituent

The bromine atom at the C2 position of the pyridine (B92270) ring in 1-(2-Bromo-6-methylpyridin-3-yl)ethanone is a versatile functional group that readily participates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org For substrates like this compound, the reactivity of the C-Br bond is crucial. Generally, the reactivity order for halides in Suzuki coupling is I > OTf > Br >> Cl. wikipedia.org

The reaction mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its corresponding boronate ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like homocoupling of the boronic acid. yonedalabs.com While specific examples for the direct Suzuki coupling of this compound are not prevalent in the provided search results, the general principles for 2-bromopyridines are well-established. nih.govresearchgate.net Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands are commonly employed. nih.gov The use of aqueous bases like K₂CO₃ or K₃PO₄ in solvents such as dioxane or DME is typical. studfile.netnih.gov

For instance, a general procedure for the Suzuki-Miyaura reaction of 2-bromopyridines involves using a Pd₂(dba)₃ catalyst with a phosphite (B83602) or phosphine oxide ligand and KF as the base in dioxane at elevated temperatures. nih.gov The development of highly active catalyst systems has expanded the scope to include even less reactive aryl chlorides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst Ligand Base Solvent Temperature (°C) Reference
Pd₂(dba)₃ Phosphite/Phosphine Oxide KF Dioxane 110 nih.gov
Pd(OAc)₂ Ligand-free K₂CO₃ Aqueous Isopropanol - researchgate.net
Pd(PPh₃)₄ - K₂CO₃ Toluene or DME/H₂O 85-100 studfile.net

This table presents generalized conditions and may require optimization for the specific substrate this compound.

The Sonogashira coupling reaction is a cornerstone method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable due to its mild reaction conditions, often proceeding at room temperature with an amine base that can also serve as the solvent. wikipedia.org

For 2-bromopyridine (B144113) derivatives, the Sonogashira coupling provides a direct route to 2-alkynylpyridines. scirp.orgresearchgate.netsemanticscholar.org The reaction of this compound with various terminal alkynes would be expected to proceed under standard Sonogashira conditions. Optimized conditions for similar 2-amino-3-bromopyridines have been reported, utilizing Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as a co-catalyst, and Et₃N as the base in DMF at 100°C, affording yields ranging from 72% to 96%. scirp.orgsemanticscholar.orgscirp.org These conditions highlight the efficiency and broad applicability of the Sonogashira reaction for functionalizing the pyridine core. scirp.org

The general mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

Catalyst Ligand Co-catalyst Base Solvent Temperature (°C) Time (h) Yield Range (%) Reference
Pd(CF₃COO)₂ (2.5 mol%) PPh₃ (5 mol%) CuI (5 mol%) Et₃N DMF 100 3 72-96 scirp.orgsemanticscholar.org

These conditions were optimized for 2-amino-3-bromopyridines and serve as a strong starting point for the coupling of this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. An efficient Negishi cross-coupling for synthesizing substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines has been developed using tetrakis(triphenylphosphine)palladium(0) as the catalyst. organic-chemistry.org This protocol demonstrates that bromo-substituted pyridines can react efficiently at room temperature. organic-chemistry.org This suggests that this compound could be effectively coupled with organozinc reagents under similar mild conditions.

The Stille coupling utilizes an organotin reagent and an organohalide, catalyzed by palladium. This reaction is valued for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a significant drawback. For the Stille reaction on bromo-1-methylpyridinium salts, optimal conditions involved using a Pd₂(dba)₃/P(o-Tol)₃ catalyst system with CuI as an additive in DMF. researchgate.net These conditions allowed the reaction to proceed at room temperature or with gentle heating. researchgate.net

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the olefination of aryl and vinyl halides. The reaction of this compound with various alkenes would lead to the corresponding 2-alkenyl-6-methyl-3-acetylpyridines.

While a specific example for this exact compound is not available in the provided search results, the Heck reaction of aryl bromides is a well-established transformation. researchgate.net Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base like NaOAc or an amine. organic-chemistry.orgresearchgate.net The reaction generally exhibits high trans selectivity. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines. This reaction has become a vital tool for the synthesis of anilines and their derivatives. The application of this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.

Successful Buchwald-Hartwig aminations often require the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. While specific conditions for the amination of this compound were not found, literature on similar systems suggests that catalysts like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as BINAP or XPhos, and a strong base like NaOt-Bu or K₃PO₄, are effective. researchgate.net The choice of ligand, base, and solvent is crucial and often substrate-dependent. researchgate.net

Beyond C-N bond formation, palladium-catalyzed methods can also be used for the formation of other C-heteroatom bonds, such as C-O (etherification) and C-S (thioetherification), further expanding the synthetic utility of the bromo-substituent.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing acetyl group at the C3 position. Consequently, the C2 position, bearing a good leaving group (bromide), is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a range of functionalized pyridine derivatives.

Table 1: Representative SNAr Reactions of this compound

Nucleophile (Nu-H) Reagent/Conditions Expected Product
Amine (R₂NH) Heat, base (e.g., K₂CO₃) 1-(2-(Dialkylamino)-6-methylpyridin-3-yl)ethanone
Alcohol (ROH) Strong base (e.g., NaH) 1-(2-Alkoxy-6-methylpyridin-3-yl)ethanone
Thiol (RSH) Base (e.g., Et₃N) 1-(2-(Alkylthio)-6-methylpyridin-3-yl)ethanone

Directed Ortho-Metalation (DoM) and Lithiation Strategies

The interaction of this compound with strong organolithium bases is complex, with several competing reaction pathways possible. The primary competing reactions are halogen-metal exchange and Directed ortho-Metalation (DoM). harvard.edubaranlab.org

Halogen-Metal Exchange: This is typically a very fast process at low temperatures. Treatment with an alkyllithium reagent (such as n-BuLi or sec-BuLi) is expected to preferentially lead to the exchange of the bromine atom at the C2 position to form a 2-lithiopyridine intermediate. ias.ac.in This lithiated species is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups at the C2 position.

Directed ortho-Metalation (DoM): In DoM, a functional group directs deprotonation to an adjacent position through coordination with the lithium reagent. uwindsor.ca The acetyl group at C3 could potentially direct metalation to the C4 position. However, this process is generally slower than halogen-metal exchange when a bromine atom is present. To favor DoM at C4, a non-exchanging base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be required. researchgate.net These bulky amide bases are less nucleophilic and primarily act as proton abstractors.

A third possibility is deprotonation at the most acidic C-H bond, which is the α-position of the acetyl group (see section 3.2.3). The outcome of the reaction is highly dependent on the base used, the reaction temperature, and the stoichiometry.

Table 2: Plausible Lithiation Pathways and Subsequent Electrophilic Quench

Reagent Major Pathway Intermediate Electrophile (E⁺) Final Product
n-BuLi, -78 °C Halogen-Metal Exchange 2-Lithio-3-acetyl-6-methylpyridine D₂O 1-(2-Deuterio-6-methylpyridin-3-yl)ethanone
LDA, -78 °C ortho-Metalation (DoM) 4-Lithio-2-bromo-3-acetyl-6-methylpyridine CH₃I 1-(2-Bromo-4,6-dimethylpyridin-3-yl)ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic, allowing for a wide array of classical carbonyl reactions.

Nucleophilic Addition and Reduction Reactions

The carbonyl group readily undergoes nucleophilic addition. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone into a secondary alcohol, 1-(2-bromo-6-methylpyridin-3-yl)ethanol. Similarly, the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), yields tertiary alcohols.

Table 3: Nucleophilic Addition and Reduction of the Carbonyl Group

Reagent Reaction Type Product
NaBH₄, MeOH Reduction 1-(2-Bromo-6-methylpyridin-3-yl)ethanol
CH₃MgBr, then H₃O⁺ Grignard Addition 2-(2-Bromo-6-methylpyridin-3-yl)propan-2-ol
C₆H₅Li, then H₃O⁺ Organolithium Addition (2-Bromo-6-methylpyridin-3-yl)(phenyl)methanol

Condensation and Annulation Reactions

The acetyl group can participate in condensation reactions with aldehydes and ketones. Under basic or acidic catalysis, it can undergo Claisen-Schmidt or aldol-type condensations to form α,β-unsaturated ketones (chalcone analogues). nih.govichem.md These products are valuable intermediates for the synthesis of various heterocyclic systems.

Furthermore, the ketone functionality is a key component in annulation reactions, where a new ring is fused to the existing pyridine structure. For example, in the Friedländer annulation, condensation with a 2-aminoaryl aldehyde or ketone would lead to the formation of a quinoline (B57606) derivative.

Enolate Chemistry and Alpha-Functionalization

The methyl protons of the acetyl group are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles, allowing for functionalization at the α-position. For instance, reaction with an alkyl halide (e.g., methyl iodide) would result in α-alkylation, extending the carbon chain. Reaction with bromine (Br₂) would yield the α-bromo ketone, a useful precursor for further substitutions and for the synthesis of heterocycles like thiazoles (Hantzsch synthesis).

Reactivity of the Pyridine Ring and Methyl Substituent

Beyond the reactions centered on the bromo and acetyl groups, the pyridine nitrogen and the C6-methyl group also possess distinct reactivity.

The pyridine nitrogen atom, being a Lewis basic site, can be oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the electronic properties of the ring, influencing its reactivity in subsequent transformations.

The methyl group at the C6 position is generally less reactive than the acetyl group's methyl protons. However, under vigorous conditions, it can undergo reactions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl group to a carboxylic acid, although the conditions might also affect the acetyl group. Radical-initiated halogenation, using reagents like N-bromosuccinimide (NBS), could introduce a halogen to the methyl group, converting it into a reactive bromomethyl group, which is a versatile handle for further functionalization. The reactivity of such methyl groups on heterocyclic rings has been demonstrated in various synthetic contexts. mdpi.com

Oxidation Reactions (e.g., N-oxidation, side-chain oxidation)

The presence of a nitrogen atom in the pyridine ring and a methyl group attached to it offers two primary sites for oxidation: the ring nitrogen and the side-chain methyl group.

N-Oxidation: The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties compared to the parent pyridine. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively, which can significantly influence the regioselectivity of subsequent reactions. For instance, the formation of 2-bromo-6-methylpyridine (B113505) N-oxide from 2-bromo-6-methylpyridine is a known transformation, suggesting that the N-oxidation of the title compound is a feasible process. nih.govsynchem.de The N-oxide can also facilitate reactions that are otherwise difficult on the parent pyridine, such as certain nucleophilic aromatic substitutions. wikipedia.org

Side-Chain Oxidation: The methyl group at the 6-position of the pyridine ring can undergo oxidation to a carboxylic acid under strong oxidizing conditions. youtube.com Reagents commonly employed for the side-chain oxidation of alkyl groups on aromatic rings include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org This reaction proceeds via a benzylic-type radical intermediate, and the presence of a hydrogen atom on the carbon attached to the ring is a prerequisite. youtube.comlibretexts.org Therefore, the methyl group of this compound can be oxidized to a carboxylic acid, yielding 2-bromo-3-acetylpyridine-6-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further synthetic modifications.

Reaction Type Reagent Example Potential Product
N-Oxidationm-Chloroperbenzoic acid (m-CPBA)This compound N-oxide
Side-Chain OxidationPotassium permanganate (KMnO₄)2-Bromo-3-acetylpyridine-6-carboxylic acid

Electrophilic Aromatic Substitution (where permissible by regioselectivity)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq The presence of a bromine atom and an acetyl group, both of which are deactivating groups, further reduces the electron density of the ring, making EAS reactions challenging. libretexts.org However, the methyl group at the 6-position is an activating group.

The regioselectivity of EAS on the this compound ring is governed by the directing effects of the existing substituents:

Bromo Group (at C2): Halogens are deactivating but ortho-, para-directing. libretexts.org

Acetyl Group (at C3): The acetyl group is a meta-directing deactivator.

Methyl Group (at C6): The methyl group is an ortho-, para-directing activator.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring, particularly at the C2, C4, and C6 positions, and directs incoming electrophiles to the C3 and C5 positions. quora.comquora.com

Considering these effects, the most likely position for electrophilic attack is the C5 position. This position is meta to the deactivating acetyl group and ortho to the activating methyl group. The C4 position is deactivated by the pyridine nitrogen and is para to the deactivating bromo group. Therefore, reactions such as nitration or halogenation, if they were to occur under forcing conditions, would be expected to yield the 5-substituted product. It is important to note that direct electrophilic aromatic substitution on such a deactivated pyridine ring is often difficult to achieve and may require harsh reaction conditions. wikipedia.org An alternative approach to introduce substituents is through the N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position. wikipedia.org

Substituent Position Electronic Effect Directing Effect
BromoC2Deactivating (Inductive), Weakly Deactivating (Resonance)Ortho, Para
AcetylC3Deactivating (Inductive and Resonance)Meta
MethylC6Activating (Inductive and Hyperconjugation)Ortho, Para
Pyridine NitrogenN1Deactivating (Inductive)Meta (to C3/C5)

Functionalization of the Methyl Group

The methyl group at the 6-position is a key site for functionalization. Due to its position adjacent to the pyridine ring (a benzylic-type position), the C-H bonds of the methyl group are weakened and can be deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a carbanion. pearson.com This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

For example, the carbanion can react with:

Aldehydes or ketones to form alcohols after an aqueous workup.

Alkyl halides to introduce longer alkyl chains.

Carbon dioxide to yield a carboxylic acid after acidification.

This strategy provides a versatile route for elaborating the structure of this compound from the methyl group.

Electrophile Functional Group Introduced
Aldehyde/KetoneHydroxyalkyl
Alkyl HalideAlkyl
Carbon DioxideCarboxylic Acid

Computational Studies on Reaction Mechanisms and Selectivity

Transition State Analysis and Energy Barriers

For any proposed reaction of this compound, computational methods can be used to model the reaction pathway and identify the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. oberlin.edu

For instance, in an electrophilic aromatic substitution reaction, DFT calculations can be used to compare the energy barriers for attack at the C4 and C5 positions. The pathway with the lower activation energy will be the kinetically favored one, and its product will be the major one formed. chemrxiv.org Similarly, for the functionalization of the methyl group, the energy profile for deprotonation and subsequent reaction with an electrophile can be modeled to understand the feasibility and kinetics of the process.

Application of 1 2 Bromo 6 Methylpyridin 3 Yl Ethanone As a Synthetic Building Block

Role in Multi-Step Total Synthesis Strategies (excluding natural product biological activity)

1-(2-Bromo-6-methylpyridin-3-yl)ethanone serves as a crucial starting material in the multi-step synthesis of complex heterocyclic frameworks. Its utility as a versatile building block is primarily demonstrated in the construction of fused tricyclic dihydropyridine (B1217469) and pyrazolo[4,3-c]pyridine derivatives. The presence of the bromo and acetyl groups on the pyridine (B92270) ring allows for sequential and regioselective modifications, making it an ideal precursor for assembling intricate molecular architectures.

Synthesis of Fused Tricyclic Dihydropyridine Derivatives

In the synthesis of fused tricyclic dihydropyridine derivatives, this compound is employed as the foundational pyridine component. The synthetic strategy involves a multi-step reaction sequence that begins with the reaction of this compound with a substituted aniline (B41778) to form an enamine intermediate. This is followed by a palladium-catalyzed intramolecular cyclization and subsequent reactions to construct the final tricyclic system.

The following table outlines the key steps in a representative synthesis of a fused tricyclic dihydropyridine derivative starting from this compound:

StepReactant(s)Reagent(s) and ConditionsProduct
1This compound, Substituted Anilinep-Toluenesulfonic acid, Toluene, RefluxEnamine Intermediate
2Enamine IntermediatePalladium acetate, Tri(tert-butyl)phosphine tetrafluoroborate, Potassium carbonate, Dimethylformamide, 120 °CDihydropyridine Intermediate
3Dihydropyridine IntermediateN-Bromosuccinimide, Dichloromethane (B109758)Brominated Dihydropyridine
4Brominated DihydropyridineSubstituted Boronic Acid, Palladium catalyst, Base, SolventFused Tricyclic Dihydropyridine Derivative

Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

This compound is also a key precursor in the synthesis of pyrazolo[4,3-c]pyridine derivatives. This synthetic route leverages the acetyl group for the formation of a pyrazole (B372694) ring and the bromo group for subsequent cross-coupling reactions to introduce molecular diversity.

The general synthetic pathway commences with the condensation of this compound with a hydrazine (B178648) derivative to construct the pyrazole ring, forming a 2-bromo-pyrazolo[4,3-c]pyridine core. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce various substituents at the 2-position.

A summary of the synthetic steps is provided in the table below:

StepReactant(s)Reagent(s) and ConditionsProduct
1This compound, Hydrazine derivativeAcetic acid, Ethanol, Reflux2-Bromo-pyrazolo[4,3-c]pyridine Intermediate
22-Bromo-pyrazolo[4,3-c]pyridine Intermediate, Boronic acid or AminePalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/Water)Substituted Pyrazolo[4,3-c]pyridine Derivative

These examples underscore the significance of this compound as a pivotal building block in synthetic organic chemistry, enabling the assembly of complex heterocyclic structures through a series of controlled and high-yielding transformations.

Advanced Spectroscopic Characterization and Computational Studies of 1 2 Bromo 6 Methylpyridin 3 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 1-(2-Bromo-6-methylpyridin-3-yl)ethanone in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus, while two-dimensional techniques are essential for unambiguously assigning signals and understanding spatial relationships.

Two-dimensional (2D) NMR experiments are critical for confirming the precise structural assignment of this compound by mapping out correlations between different nuclei. wikipedia.org Key techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed connectivity map of the molecule. ipb.pt

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, a cross-peak would be expected between the two aromatic protons on the pyridine (B92270) ring, H-4 and H-5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For instance, it would link the methyl protons to the C-6 methyl carbon and the acetyl protons to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds), which is invaluable for piecing together the molecular framework. ipb.pt Key expected HMBC correlations for this compound would include:

Correlations from the acetyl methyl protons (H-8) to the carbonyl carbon (C-7) and the C-3 carbon of the pyridine ring.

Correlations from the pyridine methyl protons (on C-6) to both C-6 and C-5 of the ring.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

These combined techniques provide irrefutable evidence for the substitution pattern on the pyridine ring and the placement of the acetyl group. researchgate.netsemanticscholar.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
2C-~142.0H-4, H-5
3C-~135.0H-4, H-8
4H/C~7.8-8.0 / ~138.0~138.0C-2, C-3, C-5, C-6
5H/C~7.2-7.4 / ~125.0~125.0C-3, C-4, C-6, C-6(CH₃)
6C-~160.0H-4, H-5, H-(CH₃)
6-CH₃H/C~2.5-2.7 / ~24.0~24.0C-5, C-6
7 (C=O)C-~198.0-200.0H-4, H-8
8 (CH₃)H/C~2.6-2.8 / ~29.0~29.0C-3, C-7

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena, such as the rotation around single bonds that leads to different molecular conformations. nih.gov For this compound, the primary focus of DNMR would be the rotational barrier around the C(3)-C(carbonyl) single bond. nih.gov

Due to potential steric hindrance between the acetyl group's oxygen atom and the substituent at the C-2 position (bromine), the rotation around this bond may be restricted. At low temperatures, this restricted rotation could be slow enough on the NMR timescale to result in the observation of distinct signals for different rotational isomers (rotamers). mdpi.com

By conducting variable temperature (VT) NMR experiments, one can monitor the broadening and coalescence of these signals as the temperature increases. researchgate.netvnu.edu.vn Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. nih.gov For related acetyl-substituted aromatic systems, these barriers are often in a range that is readily studied by DNMR techniques. researchgate.net The magnitude of this barrier provides insight into the steric and electronic interactions governing the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would reveal characteristic fragmentation pathways.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. miamioh.eduyoutube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

The primary fragmentation pathways for this compound are expected to involve the cleavage of the most labile bonds. Common fragmentation patterns for such structures include:

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺. raco.cat

Alpha-cleavage: The bond between the carbonyl carbon and the pyridine ring can break, leading to the formation of a pyridyl radical and an acetyl cation ([CH₃CO]⁺, m/z 43), which is often a prominent peak for methyl ketones.

Loss of a methyl radical: Cleavage of the acetyl methyl group results in a fragment at [M-CH₃]⁺.

Loss of carbon monoxide: Following the loss of the methyl radical, the resulting acylium ion can lose a neutral CO molecule, yielding a fragment at [M-CH₃-CO]⁺. nih.gov

The combination of these fragmentation steps allows for the systematic deduction of the molecule's structure. sci-hub.stresearchgate.net

Interactive Table: Predicted Key Mass Spectrometry Fragments
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed FragmentNotes
215217[C₈H₈BrNO]⁺Molecular Ion ([M]⁺)
200202[C₇H₅BrNO]⁺[M-CH₃]⁺
172174[C₆H₆BrN]⁺[M-CH₃CO]⁺
136-[C₈H₈NO]⁺[M-Br]⁺
43-[C₂H₃O]⁺[CH₃CO]⁺ (Acetyl cation)

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, analysis of related pyridyl-ketone structures provides significant insight into its likely solid-state conformation. researchgate.netrsc.orgacs.org X-ray crystallography would definitively determine bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Based on structures of similar 3-acetylpyridine (B27631) and di-pyridyl ketone derivatives, the following features are anticipated: nih.govnih.gov

The pyridine ring would be essentially planar.

The acetyl group would be twisted out of the plane of the pyridine ring to minimize steric repulsion, particularly with the bulky bromine atom at the C-2 position. The C2-C3-C(O)-C(Me) torsion angle would be a key parameter defining this conformation.

In the crystal lattice, molecules would likely pack in arrangements stabilized by weak intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, and potentially π-π stacking between pyridine rings. Halogen bonding involving the bromine atom might also play a role in the crystal packing.

Analysis of a solved crystal structure would provide precise geometric data, confirming the molecular conformation and revealing the supramolecular architecture. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within a molecule by measuring the vibrations of its bonds. nih.govresearchgate.net The spectra for this compound are expected to show characteristic absorption bands corresponding to its constituent parts. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1710 cm⁻¹, is characteristic of an aryl ketone carbonyl group. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net These bands are often sharp and can be used as a fingerprint for the pyridyl moiety. nih.gov

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500-650 cm⁻¹.

Both IR and Raman spectroscopy provide complementary information. While the C=O stretch is strong in the IR, C-C and C-N ring modes are often prominent in the Raman spectrum, aiding in a complete vibrational assignment. cdnsciencepub.com

Interactive Table: Predicted Characteristic Vibrational Frequencies
Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyIntensity
Aromatic C-H Stretch3050 - 3150IR, RamanMedium-Weak
Aliphatic C-H Stretch2850 - 3000IR, RamanMedium
C=O Stretch (Ketone)1680 - 1710IRStrong
Pyridine Ring C=C, C=N Stretches1400 - 1610IR, RamanStrong-Medium
CH₃ Bending1350 - 1470IRMedium
C-Br Stretch500 - 650IR, RamanMedium

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the pyridine ring and the non-bonding (n) electrons of the carbonyl oxygen.

Two main types of transitions are anticipated for this molecule: pharmatutor.org

π → π* transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted pyridines, these bands often appear in the 200-280 nm range. aip.org

n → π* transitions: This lower-intensity absorption involves promoting a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition occurs at a longer wavelength (lower energy), often appearing as a shoulder on the main π → π* band, typically above 300 nm. pharmatutor.org

The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. The bromo and acetyl groups act as chromophores and can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. Furthermore, the polarity of the solvent can affect the transition energies; n → π* transitions typically exhibit a hypsochromic (blue) shift in more polar solvents, while π → π* transitions may show a bathochromic (red) shift. researchgate.netbau.edu.lbsciencepublishinggroup.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools in modern chemistry, offering profound insights into the structural, electronic, and reactive properties of molecules. These computational methods allow for the elucidation of molecular characteristics that may be difficult or impossible to determine through experimental means alone. For this compound and its derivatives, these studies are instrumental in understanding their fundamental chemical nature.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like pyridine derivatives due to its favorable balance between accuracy and computational cost. researchgate.netias.ac.inresearcher.life DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides crucial information about bond lengths, bond angles, and dihedral angles. scispace.com

For pyridine derivatives, DFT methods, often using hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data. ias.ac.inresearcher.life The optimized geometry is the foundation for calculating various electronic properties. These properties include dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's interaction with electric fields and its potential applications in nonlinear optics. researchgate.net

The electronic properties of this compound, such as its total energy and dipole moment, can be computationally determined. For a related compound, 2,6-Bis(Bromo-methyl) Pyridine, the calculated dipole moment was found to be 4.2863 Debye, indicating significant polarity. Such calculations for the title compound would provide valuable insights into its solubility and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridine Derivative

Property Calculated Value
Total Energy -5474.0925 a.u.
Dipole Moment 4.2863 Debye

Note: Data is for 2,6-Bis(Bromo-methyl) Pyridine and is illustrative for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.netnih.gov

For pyridine derivatives, FMO analysis helps in understanding their nucleophilic and electrophilic nature. ias.ac.innih.gov The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and shows its ability to accept electrons. researchgate.net In the context of this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many organic molecules, the HOMO is often localized on electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over electron-withdrawing groups. nih.gov

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (σ), further quantify the reactivity of the molecule. researchgate.net These parameters are crucial for predicting how the molecule will behave in various chemical environments.

Table 2: Illustrative FMO-Derived Quantum Chemical Parameters for a Pyridine Derivative

Parameter Formula Illustrative Value (eV)
HOMO Energy (EHOMO) - -0.23167
LUMO Energy (ELUMO) - -0.7047
Energy Gap (ΔE) ELUMO - EHOMO 0.1612
Hardness (η) (ELUMO - EHOMO) / 2 0.0806
Softness (σ) 1 / (2η) 6.20347

Note: The values are illustrative and based on data for 4-methyl-2-aminopyridine-4-carboxylate. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

For pyridine derivatives, MEP analysis can identify the most reactive sites. researchgate.net In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the ethanone (B97240) group are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the methyl group and the pyridine ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis. researchgate.net

Non-covalent interactions (NCIs) play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. mdpi.com The NCI index is a computational method that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, based on the electron density and its derivatives. mdpi.com NCI plots use a color-coded isosurface to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. mdpi.com

Hirshfeld surface analysis is another powerful graphical method used to explore intermolecular interactions in crystal structures. nih.govresearchgate.netresearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. mdpi.com By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify and quantify intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. mdpi.com

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-Substituted Heterocycle

Interaction Type Contribution (%)
H···H 36.9
Br···H/H···Br 28.2
C···H/H···C 24.3

Note: Data is for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and serves as an illustrative example. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions in 1 2 Bromo 6 Methylpyridin 3 Yl Ethanone Chemistry

Unexplored Reactivity and Chemo-, Regio-, and Stereoselective Transformations

The reactivity of 1-(2-Bromo-6-methylpyridin-3-yl)ethanone is largely dictated by the interplay of its functional groups. The bromine atom at the 2-position is a prime site for cross-coupling reactions, which are foundational for constructing complex molecular architectures. While the Suzuki-Miyaura cross-coupling has been widely applied to ortho-bromoanilines and other bromoheterocycles, detailed studies on its application to this compound are an area ripe for exploration. nih.govmdpi.commdpi-res.comnih.gov The development of chemo-, regio-, and stereoselective transformations remains a significant frontier. For instance, selective reactions that differentiate between the C-Br bond and the acetyl group are of considerable interest.

Future research could focus on palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, to introduce a variety of substituents at the 2-position. The regioselectivity of these reactions, particularly in the presence of the adjacent acetyl group, warrants thorough investigation. Furthermore, the stereoselective reduction of the ketone would provide access to chiral alcohol derivatives, which could be valuable intermediates in the synthesis of bioactive molecules.

Transformation TypePotential Reagents/CatalystsExpected Product TypeResearch Focus
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Esters, Pd Catalyst (e.g., CataCXium A)2-Aryl/Alkyl-6-methyl-3-acetylpyridineOptimization for ortho-substituted pyridines, functional group tolerance. nih.gov
Heck CouplingAlkenes, Pd Catalyst2-Alkenyl-6-methyl-3-acetylpyridineRegioselectivity, E/Z selectivity.
Sonogashira CouplingTerminal Alkynes, Pd/Cu Catalysts2-Alkynyl-6-methyl-3-acetylpyridineCatalyst stability, functional group compatibility.
Buchwald-Hartwig AminationAmines, Pd Catalyst2-Amino-6-methyl-3-acetylpyridineScope of amine coupling partners.
Stereoselective ReductionChiral Reducing Agents (e.g., CBS catalyst)Chiral 1-(2-Bromo-6-methylpyridin-3-yl)ethanolEnantioselectivity, diastereoselectivity.

Development of Asymmetric Synthetic Strategies Utilizing the Compound

The development of asymmetric synthetic strategies involving this compound is a key area for future research. The synthesis of chiral pyridine (B92270) derivatives is of great importance in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity. Asymmetric transformations of this compound could be achieved through several approaches.

One promising avenue is the asymmetric reduction of the ketone to produce enantiomerically enriched secondary alcohols. This could be accomplished using chiral boranes or transition metal catalysts with chiral ligands. Another approach involves the use of chiral auxiliaries to direct stereoselective reactions at positions alpha to the carbonyl group. Furthermore, the development of catalytic enantioselective cross-coupling reactions at the C-Br bond could open up new possibilities for creating chiral biaryl compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating drug discovery and process development. europa.eu Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. unimi.it

For instance, the Br/Li exchange of dibromopyridines has been successfully performed in a flow microreactor, avoiding the need for cryogenic conditions that are typically required in batch processes. researchgate.net This approach could be adapted for this compound to generate a lithiated intermediate that can then be reacted with various electrophiles in a continuous manner. Automated platforms could be employed for high-throughput screening of reaction conditions and for the parallel synthesis of libraries of derivatives for biological evaluation. researchgate.net

TechnologyPotential Application to this compoundAdvantages
Flow Chemistry Synthesis of the core structure; Cross-coupling reactions; Lithiation and subsequent functionalization. researchgate.netuc.ptnih.govImproved heat and mass transfer, enhanced safety for hazardous reactions, potential for telescoped reactions. europa.eu
Automated Synthesis High-throughput screening of catalysts and reaction conditions; Library synthesis of derivatives. researchgate.netIncreased efficiency, rapid optimization, generation of diverse compound libraries for screening.

Photochemical and Electrochemical Activation of the Compound

Photochemical and electrochemical methods offer alternative, and often milder, approaches to activating organic molecules. libretexts.orgmsu.edu The photochemical activation of this compound could proceed via excitation of the carbonyl group, leading to Norrish-type reactions or hydrogen abstraction. scribd.com The presence of the bromine atom also opens up the possibility of photoinduced C-Br bond cleavage to generate a pyridyl radical, which could then participate in various coupling reactions. researchgate.net

Electrochemistry provides another avenue for the activation of this compound. The electrochemical reduction of the C-Br bond could generate a pyridyl anion, which can react with electrophiles. Conversely, electrochemical oxidation could be used to mediate coupling reactions. Recent studies have shown that electrochemical methods can be used for the regioselective carboxylation of pyridines, highlighting the potential for novel functionalizations. nih.gov The electrochemical activation of C-C bonds via mediated hydrogen atom transfer is another area that could be explored. mit.educhemistryviews.org

Theoretical Design and Prediction of Novel Derivatives with Tunable Properties

Computational chemistry and theoretical design can play a pivotal role in guiding the synthesis of novel derivatives of this compound with desired properties. Density Functional Theory (DFT) can be used to study the electronic properties of the molecule, such as its nucleophilicity and reactivity at different sites. ias.ac.inresearchgate.netresearcher.liferesearchgate.net Such studies can help in predicting the outcome of chemical reactions and in designing more efficient synthetic routes.

DFT calculations can also be used to predict the properties of novel derivatives. For example, by modeling the effects of different substituents on the electronic structure of the molecule, it is possible to design derivatives with tailored electronic, optical, or biological properties. nih.govresearchgate.net This in silico approach can significantly reduce the experimental effort required to develop new functional molecules.

Addressing Challenges in Scale-Up and Industrial Applications

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. For this compound and its derivatives, these challenges may include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product.

Patent literature reveals that derivatives of this compound are intermediates in the synthesis of pharmaceutical active ingredients, such as Etoricoxib. google.comgoogle.comchemicalbook.comnih.govgoogleapis.comgoogle.com The processes described in these patents often involve cross-coupling reactions and highlight the need for efficient and scalable methods. chemicalbook.com The development of robust and cost-effective manufacturing processes for pyridine compounds is an ongoing area of research. vcu.eduorganic-chemistry.orggoogle.com Future work in this area will likely focus on the development of catalytic processes that minimize waste and maximize yield, as well as the implementation of continuous manufacturing technologies.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Bromo-6-methylpyridin-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine derivatives and brominated aromatic precursors. A common approach includes:
  • Condensation : Reacting acetophenone derivatives with aldehydes in ethanol under reflux, followed by bromination using reagents like PBr3\text{PBr}_3 or NBS\text{NBS}.
  • Key Conditions : Ammonium acetate as a catalyst, extended reflux times (10–20 hours), and purification via recrystallization (e.g., DMF/ethanol mixtures) .
  • Yield Optimization : Higher yields (>70%) are achieved with stoichiometric control of brominating agents and inert atmospheres to minimize side reactions.

Table 1 : Comparison of Synthetic Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Bromination of PyridinePBr3\text{PBr}_3126590
Condensation + BrominationAmmonium acetate187895

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :
  • NMR :
  • 1H^1\text{H}-NMR : Expect signals at δ 2.5–2.7 ppm (methyl group), δ 7.2–8.1 ppm (pyridine protons), and δ 8.3 ppm (carbonyl-proximal proton).
  • 13C^{13}\text{C}-NMR : Peaks at ~200 ppm (ketone C=O), 150–160 ppm (pyridine carbons), and 20–25 ppm (methyl carbon) .
  • IR : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and 650–750 cm1^{-1} (C-Br stretch).
  • MS : Molecular ion peak at m/zm/z 229 (M+^+) with fragments at m/zm/z 151 (loss of Br) and m/zm/z 123 (pyridine ring cleavage).

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Store in sealed containers under inert gas (argon) at 2–8°C to prevent degradation. Avoid exposure to moisture .
  • Handling : Use PPE (gloves, goggles) due to combustibility and eye irritation risks. Work in a fume hood to mitigate inhalation hazards .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data for structural elucidation?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (XRD) data. SHELXL refines atomic coordinates, thermal parameters, and occupancy factors.
  • Key Steps :

Structure Solution : SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL iteratively adjusts parameters using least-squares minimization, prioritizing bond-length and angle restraints .

  • Validation : Check R-factors (<5%) and electron density maps for omitted solvent molecules.

Q. How can researchers design experiments to assess the compound's biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Structural Analogs : Compare with brominated pyridines showing anticancer activity (e.g., 2-Bromo-1-(6-chloroimidazopyridinyl)ethanone) .

Q. How to address contradictions in spectral or crystallographic data during analysis?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., 1H^1\text{H}-NMR vs. 13C^{13}\text{C}-NMR) to confirm functional groups.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR shifts or XRD patterns for comparison .
  • Case Study : Discrepancies in carbonyl peaks may arise from keto-enol tautomerism; variable-temperature NMR can resolve this.

Data Contradiction Analysis

Q. Why do different synthetic methods yield varying purity levels, and how can impurities be identified?

  • Methodological Answer :
  • Source of Contradictions : Residual solvents (e.g., DMF) or bromination byproducts (e.g., di-brominated species).
  • Resolution :
  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
  • TLC Monitoring : Track reaction progress with silica plates (hexane:ethyl acetate = 3:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.